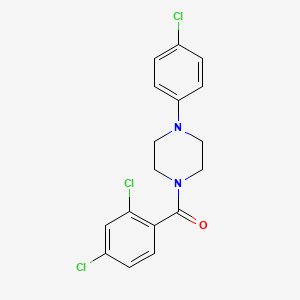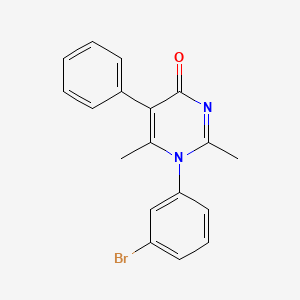![molecular formula C14H32N2O4P2 B3442800 diisopropyl [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinate)]](/img/structure/B3442800.png)
diisopropyl [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinate)]
Vue d'ensemble
Description
Diisopropyl [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinate)], commonly known as DIPAM, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. DIPAM belongs to the family of organophosphorus compounds, which are widely used as pesticides, herbicides, and nerve agents.
Mécanisme D'action
The mechanism of action of DIPAM involves its ability to form stable complexes with metal ions, such as copper, zinc, and lead. The formation of these complexes leads to the removal of metal ions from contaminated water sources, making DIPAM a potential candidate for water treatment applications.
Biochemical and Physiological Effects
DIPAM has been shown to have low toxicity in animal studies, with no adverse effects observed at doses up to 1000 mg/kg. However, further studies are needed to determine the long-term effects of DIPAM exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIPAM in lab experiments is its ability to selectively bind to metal ions, which can simplify the purification and isolation of metal-containing compounds. However, one limitation of using DIPAM is its relatively low solubility in water, which can limit its effectiveness in certain applications.
Orientations Futures
Future research on DIPAM could focus on its potential applications in the treatment of metal poisoning, as well as its use as a chelating agent for the removal of heavy metals from contaminated soil and water sources. Additionally, further studies could investigate the potential of DIPAM as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
In conclusion, DIPAM is a promising compound with potential applications in various fields, including medicine, agriculture, and environmental science. Its ability to selectively bind to metal ions makes it a valuable tool for lab experiments and its potential as a therapeutic agent warrants further investigation.
Applications De Recherche Scientifique
DIPAM has been the subject of numerous scientific studies due to its potential applications as a chelating agent, a precursor for the synthesis of other compounds, and a potential therapeutic agent for various diseases. In particular, DIPAM has been studied for its ability to bind to metal ions and remove them from contaminated water sources.
Propriétés
IUPAC Name |
1,4-bis[[methyl(propan-2-yloxy)phosphoryl]methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2O4P2/c1-13(2)19-21(5,17)11-15-7-9-16(10-8-15)12-22(6,18)20-14(3)4/h13-14H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWIQISCFKOLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)CN1CCN(CC1)CP(=O)(C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442758.png)

![1-[1-(4-methoxyphenyl)-5-methyl-7-phenyl-1H-imidazo[4,5-b]pyridin-6-yl]ethanone](/img/structure/B3442767.png)
![1-[(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3442770.png)
![4-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3442785.png)


![4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3442807.png)
![3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3442810.png)


